molecular formula C16H16O2 B082713 Dimethylstilbestrol CAS No. 13366-36-4

Dimethylstilbestrol

Cat. No.: B082713
CAS No.: 13366-36-4
M. Wt: 240.30 g/mol
InChI Key: XPINIPXARSNZDM-VAWYXSNFSA-N
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Description

Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has distinct properties and applications. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylstilbestrol can be synthesized through several methods. One common route involves the condensation of p-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of strong bases such as sodium hydroxide and methylating agents like methyl iodide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethylstilbestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Dimethylstilbestrol has been extensively studied for its applications in various fields:

Mechanism of Action

Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and other estrogen-responsive tissues. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling cascades .

Comparison with Similar Compounds

Uniqueness of Dimethylstilbestrol: this compound is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic profile. Compared to diethylstilbestrol, it has a lower affinity for estrogen receptors but exhibits different tissue-specific effects, making it valuable for specific research and therapeutic applications .

Properties

CAS No.

13366-36-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol

InChI

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+

InChI Key

XPINIPXARSNZDM-VAWYXSNFSA-N

SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Key on ui other cas no.

13366-36-4
552-80-7

Synonyms

alpha,alpha'-dimethyl-4,4'-stilbenediol
dimethylstilbestrol
dimethylstilbestrol, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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